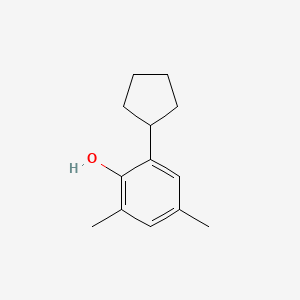
6-Cyclopentyl-2,4-xylenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopentyl-2,4-xylenol is an organic compound with the molecular formula C13H18O It is a derivative of xylenol, where the xylenol core is substituted with a cyclopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-2,4-xylenol typically involves the alkylation of 2,4-xylenol with cyclopentyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
6-Cyclopentyl-2,4-xylenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of cyclopentyl-2,4-benzoquinone.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Various alkylated or acylated products depending on the substituents used.
科学研究应用
6-Cyclopentyl-2,4-xylenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Cyclopentyl-2,4-xylenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2,4-Dimethylphenol: A simpler derivative of xylenol without the cyclopentyl group.
2,6-Dimethylphenol: Another isomer of xylenol with different substitution patterns.
Cyclopentylphenol: A compound with a similar cyclopentyl substitution but different positioning of the hydroxyl group.
Uniqueness
6-Cyclopentyl-2,4-xylenol is unique due to the specific positioning of the cyclopentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
生物活性
6-Cyclopentyl-2,4-xylenol is a phenolic compound that has garnered attention for its biological activity, particularly its antioxidant properties. This article explores the compound's mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Molecular Formula: C16H22O
Molecular Weight: 246.35 g/mol
Structure: The compound features a cyclopentyl group attached to a xylenol structure, which contributes to its unique biological properties.
This compound exhibits significant antioxidant activity. Its mechanism primarily involves the donation of hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby mitigating oxidative stress in biological systems. This property is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.
Antioxidant Properties
Research indicates that this compound can effectively scavenge free radicals and prevent cellular damage. A study highlighted its ability to protect cells from oxidative damage by reducing reactive oxygen species (ROS) levels.
Therapeutic Applications
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to other phenolic compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C16H22O | Antioxidant; protects against oxidative stress |
| 2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol] | C32H42O2 | Strong antioxidant; potential therapeutic applications |
| Resveratrol | C14H12O3 | Antioxidant; anti-inflammatory properties |
| Bisphenol A | C15H16O2 | Controversial due to toxicity; limited antioxidant activity |
Case Studies and Research Findings
- Oxidative Stress Studies : In vitro studies have demonstrated that this compound significantly reduces oxidative damage in cultured cells exposed to hydrogen peroxide. The compound's protective effects were attributed to its ability to enhance cellular antioxidant defenses.
- Comparative Studies : A comparative study involving phenolic compounds indicated that this compound exhibited superior antioxidant activity compared to Bisphenol A and similar phenolic compounds .
属性
CAS 编号 |
52479-94-4 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
2-cyclopentyl-4,6-dimethylphenol |
InChI |
InChI=1S/C13H18O/c1-9-7-10(2)13(14)12(8-9)11-5-3-4-6-11/h7-8,11,14H,3-6H2,1-2H3 |
InChI 键 |
VRNMLRLXNNNMIN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C2CCCC2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















